(R)-N-Methylcoclaurine
Overview
Description
®-N-Methylcoclaurine is a naturally occurring alkaloid found in various plant species, particularly in the family of Ranunculaceae. It is a chiral molecule with significant biological activity and is a precursor in the biosynthesis of several other alkaloids. The compound is known for its pharmacological properties, including its potential use in medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methylcoclaurine typically involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde under acidic conditions. This reaction forms the intermediate tetrahydroisoquinoline, which is then methylated to produce ®-N-Methylcoclaurine. The reaction conditions often include the use of strong acids like hydrochloric acid and methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of ®-N-Methylcoclaurine may involve biotechnological approaches, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and the ability to produce the compound in a more environmentally friendly manner compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
®-N-Methylcoclaurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex alkaloids.
Reduction: Reduction reactions can convert ®-N-Methylcoclaurine into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
Scientific Research Applications
®-N-Methylcoclaurine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: The compound is studied for its role in plant metabolism and its biosynthetic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-N-Methylcoclaurine involves its interaction with various molecular targets, including enzymes and receptors in the body. It is known to inhibit certain enzymes involved in the biosynthesis of other alkaloids, thereby regulating their production. The compound also interacts with neurotransmitter receptors, which may contribute to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methylcoclaurine: The enantiomer of ®-N-Methylcoclaurine with similar but distinct biological activity.
Coclaurine: A related alkaloid with a similar structure but lacking the N-methyl group.
Norcoclaurine: Another related compound that serves as a precursor in the biosynthesis of ®-N-Methylcoclaurine.
Uniqueness
®-N-Methylcoclaurine is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. Its role as a precursor in the biosynthesis of more complex alkaloids also highlights its importance in both natural and synthetic chemistry.
Properties
IUPAC Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVLBSSPUTWLV-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198974 | |
Record name | (R)-N-Methylcoclaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-70-8 | |
Record name | (-)-N-Methylcoclaurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5096-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-N-Methylcoclaurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-N-Methylcoclaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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